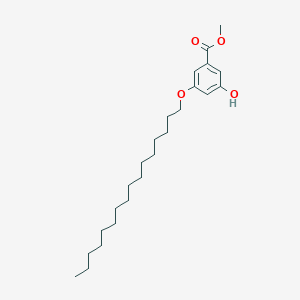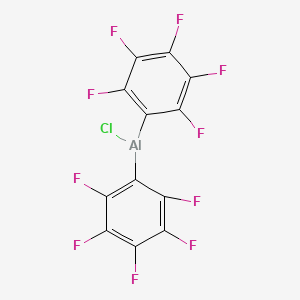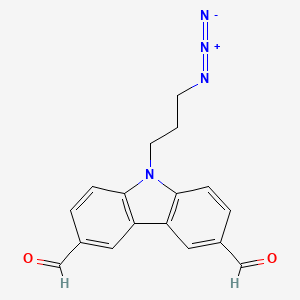
2,3,6-Trifluoro-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trifluoro-L-tyrosine is a fluorinated aromatic amino acidFluorinated amino acids, such as this compound, are known to enhance the stability of protein folds and serve as valuable analogues for investigating enzyme kinetics, protein-protein, and ligand-receptor interactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluoro-L-tyrosine typically involves the selective introduction of fluorine atoms into the aromatic ring of tyrosine. One common method is the trifluoromethylation of indoles using reagents such as trifluoromethyl sulfonic acid sodium salt (CF₃SO₂Na) under metal-free conditions . This method is efficient and environmentally friendly, producing the desired product in good yield.
Industrial Production Methods: Industrial production of fluorinated compounds often involves enzymatic synthesis. Enzymes such as fluorinases are used to catalyze the formation of carbon-fluorine bonds under mild conditions. This method is advantageous due to its selectivity and efficiency .
化学反应分析
Types of Reactions: 2,3,6-Trifluoro-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid intermediates.
Reduction: Reduction reactions can modify the fluorinated aromatic ring.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid intermediates, while substitution reactions can introduce various functional groups into the aromatic ring .
科学研究应用
2,3,6-Trifluoro-L-tyrosine has numerous applications in scientific research:
Chemistry: It is used as a tool to study the stability, structure, and function of proteins.
Biology: The compound is incorporated into proteins to investigate enzyme kinetics and protein-ligand interactions.
Medicine: Fluorinated amino acids are used in the development of therapeutic proteins and vaccines due to their enhanced stability and biological activity.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 2,3,6-Trifluoro-L-tyrosine involves its interaction with specific molecular targets. For instance, it targets the enzyme superoxide dismutase in mitochondria, affecting the enzyme’s activity and stability.
相似化合物的比较
- 3-Fluoro-L-tyrosine
- 2,3,5-Trifluoro-L-tyrosine
- 2,6-Difluoro-L-tyrosine
Comparison: 2,3,6-Trifluoro-L-tyrosine is unique due to the specific positioning of fluorine atoms on the aromatic ring. This positioning significantly affects its chemical reactivity and biological activity compared to other fluorinated tyrosine analogues. For example, 3-Fluoro-L-tyrosine targets different molecular pathways and exhibits different reactivity patterns .
属性
CAS 编号 |
182756-63-4 |
|---|---|
分子式 |
C9H8F3NO3 |
分子量 |
235.16 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(2,3,6-trifluoro-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H8F3NO3/c10-4-2-6(14)8(12)7(11)3(4)1-5(13)9(15)16/h2,5,14H,1,13H2,(H,15,16)/t5-/m0/s1 |
InChI 键 |
LVKGBSFEYFVENX-YFKPBYRVSA-N |
手性 SMILES |
C1=C(C(=C(C(=C1F)C[C@@H](C(=O)O)N)F)F)O |
规范 SMILES |
C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)

![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)
![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)






![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)

